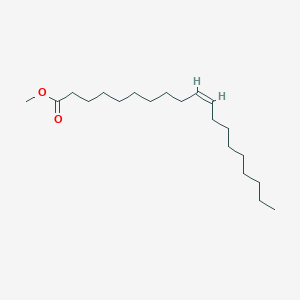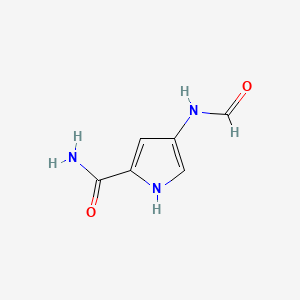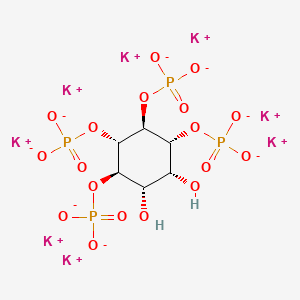![molecular formula C13H11BrClNO B560899 2-{[(4-Bromophényl)amino]méthyl}-4-chlorophénol CAS No. 100374-80-9](/img/structure/B560899.png)
2-{[(4-Bromophényl)amino]méthyl}-4-chlorophénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol” is an organic compound with the molecular formula C13H12BrNO . It has a molecular weight of 278.14 g/mol .
Molecular Structure Analysis
The molecular structure of “2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol” can be represented by the InChI string: InChI=1S/C13H12BrNO/c14-11-5-7-12 (8-6-11)15-9-10-3-1-2-4-13 (10)16/h1-8,15-16H,9H2 . The compound has a total of 16 heavy atoms .Chemical Reactions Analysis
While specific chemical reactions involving “2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol” are not available, similar compounds like 2-Amino-4-bromophenol have been used as reactants for the preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction .Physical And Chemical Properties Analysis
The compound “2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol” has a molecular weight of 278.14 g/mol . It has a XLogP3-AA value of 3.7, indicating its partition coefficient between octanol and water . It has two hydrogen bond donors and two hydrogen bond acceptors .Applications De Recherche Scientifique
Agents antimicrobiens et antiprolifératifs
Le composé a été étudié pour son potentiel en tant qu’agent antimicrobien et antiprolifératif . Les dérivés synthétisés de ce composé ont montré des résultats prometteurs contre les espèces bactériennes (Gram positives et Gram négatives) et fongiques . Ils ont également démontré une activité anticancéreuse contre la lignée cellulaire de cancer du sein humain adénocarcinome positif au récepteur des œstrogènes (MCF7) .
Modulateur pharmacocinétique
Le composé, en raison de sa similitude structurale avec la pipérazine, pourrait potentiellement être utilisé pour moduler les propriétés pharmacocinétiques d’une substance médicamenteuse . La pipérazine est un motif structural commun que l’on retrouve dans les produits agrochimiques et pharmaceutiques .
Antidépresseurs et antipsychotiques
Les dérivés de la pipérazine, auxquels ce composé est structurellement similaire, se retrouvent dans des composés biologiquement actifs pour une variété d’états pathologiques, tels que les antihistaminiques, les antiparasitaires, les antifongiques, les antibactériens, les antiviraux, les antipsychotiques, les antidépresseurs, les anti-inflammatoires, les anticoagulants, les antitumoraux et les antidiabétiques .
Traitements potentiels des maladies neurodégénératives
La pipérazine est un composant de traitements potentiels pour la maladie de Parkinson et la maladie d’Alzheimer . Étant donné la similitude structurale de ce composé avec la pipérazine, il pourrait potentiellement être utilisé dans le développement de traitements pour ces maladies neurodégénératives .
Activité antibactérienne
Certains nouveaux dérivés du 1,2,4-triazole avec un groupement pipérazine, auquel ce composé est structurellement similaire, ont présenté une bonne activité antibactérienne .
Réactif pour la synthèse d’autres composés
Ce composé peut être utilisé comme réactif pour la préparation d’autres composés par le biais de réactions telles que la réaction de Suzuki-Miyaura<a aria-label="3: " data-citationid="4632b455-7517-1e65-73aa-3d8317296a31-32" h="ID=SERP,5017.1" href="https
Mécanisme D'action
The mechanism of action of 2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol is not fully understood. However, it is believed that the aromatic ring of the molecule is responsible for its various effects. The chlorine atom on the ring is thought to act as an electron-withdrawing group, while the bromine atom acts as an electron-donating group. This allows the molecule to interact with other molecules in the environment, which can result in a variety of reactions.
Biochemical and Physiological Effects
2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. Additionally, it has been shown to have an inhibitory effect on certain enzymes, which could be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and has a low toxicity, making it safe for use in experiments. However, it is also relatively expensive, which can limit its use in some experiments.
Orientations Futures
The potential future directions for 2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol are numerous. One potential direction is the development of new compounds based on the structure of 2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol that could be used as drugs or as building blocks for other compounds. Additionally, further research into the biochemical and physiological effects of 2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol could lead to new treatments for a variety of diseases. Additionally, further research into the synthesis of 2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol could lead to more efficient and cost-effective methods of production. Finally, further research into the mechanism of action of 2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol could lead to a better understanding of its effects on the body and its potential applications in medicine.
Méthodes De Synthèse
2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol can be synthesized in the laboratory using a number of methods. The most common method is the reaction of 4-chloroaniline with 4-bromobenzaldehyde in the presence of a strong base, such as sodium hydroxide. This reaction produces 4-chloro-2-{[(4-bromophenyl)amino]methyl}phenol, which can then be oxidized to the desired 2-{[(4-Bromophenyl)amino]methyl}-4-chlorophenol.
Propriétés
IUPAC Name |
2-[(4-bromoanilino)methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-7,16-17H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMKQPGMSSJVEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651460 |
Source


|
| Record name | 2-[(4-Bromoanilino)methyl]-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100374-80-9 |
Source


|
| Record name | 2-[(4-Bromoanilino)methyl]-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-4-[(1R,2R,3S,6R)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B560820.png)






![4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione](/img/structure/B560832.png)

![6-Azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B560837.png)
